molecular formula C20H18FN3O B3411809 1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921548-29-0

1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B3411809
CAS RN: 921548-29-0
M. Wt: 335.4 g/mol
InChI Key: IJVAWCQDNBKQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indole class of synthetic cannabinoids and has a chemical structure that is similar to that of the natural cannabinoid, delta-9-tetrahydrocannabinol (THC). AB-FUBINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body.

Mechanism of Action

1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects by binding to the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes, including appetite, mood, and pain sensation. When this compound binds to these receptors, it activates a cascade of signaling pathways that ultimately result in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include increased heart rate, elevated blood pressure, altered perception of time and space, and changes in mood and behavior. This compound has also been shown to have analgesic properties, which may make it useful for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in scientific research is its potency. This compound is much more potent than natural cannabinoids like THC, which allows researchers to study the effects of synthetic cannabinoids at much lower doses. However, the potency of this compound also presents a risk of overdose and adverse effects, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for research on 1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, research on the potential risks and benefits of synthetic cannabinoids in medical settings may help to inform the development of new treatments for a variety of conditions.

Scientific Research Applications

1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in animal studies to investigate the effects of synthetic cannabinoids on behavior, cognition, and physiology.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVAWCQDNBKQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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